molecular formula C20H22N2O B1673757 Koumine CAS No. 1358-76-5

Koumine

Cat. No. B1673757
CAS RN: 1358-76-5
M. Wt: 306.4 g/mol
InChI Key: VTLYEMHGPMGUOT-PVLJVBAISA-N
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Description

Koumine is an alkaloid that is found abundantly in the crude alkaloid extract of Gelsemium elegans . It displays notable activity against inflammatory and neuropathic pain . It is also known for its therapeutic uses, especially in the central nervous system .


Synthesis Analysis

The synthesis of Koumine involves a structure units oriented approach towards the collective synthesis of sarpagine-ajmaline-koumine type alkaloids . A concise, collective, and asymmetric total synthesis of sarpagine alkaloids and biogenetically related koumine alkaloids has been reported . The key bridged skeleton-forming reactions include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation .


Molecular Structure Analysis

The solid-state forms of Koumine Hydrochloride were investigated, and one amorphous form and five crystalline forms were identified by powder X-ray diffraction . The crystals displayed an orthorhombic crystal system and symmetry of space group P 2 1 2 1 2 1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Koumine include two key bridged skeleton-forming reactions, namely tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These reactions ensure concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles .


Physical And Chemical Properties Analysis

Koumine has a molecular weight of 306.4 g/mol . The solid-state forms of Koumine Hydrochloride undergo phase transformations . The amorphous form transforms to form A at 105–120 °C or 75% RH, while forms B, C, D, and E could only be intermediate phases and readily transformed to form A at room temperature .

Scientific Research Applications

Anxiolytic Properties Without Adverse Neurological Effects

Koumine, an active alkaloid of the neurotoxic plant Gelsemium, demonstrates anxiolytic-like activities without affecting other autonomic, neurological, and physical functions. This suggests koumine as a potential candidate for developing safe and effective medicine against pathological anxiety without inducing adverse neurological effects (Chen et al., 2017).

Anti-Inflammatory and Immunosuppressive Effects

Koumine has shown to attenuate inflammation in RAW264.7 macrophages, associated with the inhibition of NF-κB, ERK, and p38 pathways, highlighting its anti-inflammatory medication potential. This effect includes a decrease in pro-inflammatory mediators, suggesting koumine's application in controlling inflammation-related disorders (Yuan et al., 2016).

Antioxidant and Cytoprotective Effects

Koumine provides a protective effect against H2O2-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line, supporting its use as an effective antioxidant. This involves suppressing production of ROS and influencing the expression of Bax and Bcl-2, which could serve as a protective agent against oxidative stress-induced apoptosis (Yuan et al., 2019).

Neuropathic Pain Management

In neuropathic pain models, koumine decreases astrocyte-mediated neuroinflammation and enhances autophagy, contributing significantly to its analgesic effects. This involves inhibiting astrocyte activation and pro-inflammatory cytokine release, suggesting a novel approach for managing chronic neuropathic pain (Jin et al., 2018).

Anticancer Activities

Koumine exhibits anticancer activity, particularly against human breast cancer cells, by inducing apoptosis and G2/M arrest. The down-regulation of Bcl-2 and up-regulation of Bax and caspase-3 expressions indicate its potential as a future breast cancer chemotherapeutic agent (Zhang et al., 2015).

Inhibition of Hepatocellular Carcinoma Cell Proliferation

Koumine suppresses hepatocellular carcinoma cell proliferation via ROS production and affects NF-κB and ERK/p38 MAPK signaling. This indicates its potential in treating liver cancer through mechanisms involving the modulation of cell signaling pathways (Yuan et al., 2019).

Safety And Hazards

Koumine has been found to have toxic effects on the early-life development stage of Zebrafish . A comprehensive analysis shows that a high concentration of Koumine has obvious toxic effects on Zebrafish, and the safe concentration of Koumine for Zebrafish should be less than 25 mg/L .

Future Directions

Future exploration of biomimetic synthesis of Koumine might involve an aza-Prins cyclization initiated by the activated imine intermediate . This bioinspired cyclization towards Koumine was proposed as a viable direction for future exploration .

properties

IUPAC Name

(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYEMHGPMGUOT-FXWNUWCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@]52C[C@H]1[C@H]3CO4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91895267

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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